molecular formula C17H26F3N5O2S B2544776 N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide CAS No. 2097935-22-1

N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide

Cat. No.: B2544776
CAS No.: 2097935-22-1
M. Wt: 421.48
InChI Key: MHIIMPALPBURNU-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide is a useful research compound. Its molecular formula is C17H26F3N5O2S and its molecular weight is 421.48. The purity is usually 95%.
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Biological Activity

N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H24F3N4O2SC_{18}H_{24}F_3N_4O_2S, with a molecular weight of 404.47 g/mol. Its structure features a piperidine core substituted with both trifluoromethyl and piperazine moieties, which are known to influence biological activity significantly.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, particularly as a neurokinin receptor modulator. Neurokinin receptors are implicated in several physiological processes, including pain perception, inflammation, and mood regulation.

Key Findings

  • Neurokinin Receptor Modulation : The compound has been shown to act as an antagonist at the neurokinin-1 (NK1) receptor, which may contribute to its potential use in treating conditions like anxiety and depression .
  • Antitubercular Activity : In studies evaluating anti-tuberculosis agents, compounds structurally similar to this sulfonamide have demonstrated promising activity against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cancer cell lines, indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The modification of the piperazine and piperidine rings has been critical in enhancing biological activity. For instance:

  • Trifluoromethyl Substitution : The presence of the trifluoromethyl group is associated with increased lipophilicity, which may enhance the compound's ability to cross biological membranes and interact with target receptors effectively.
  • Dimethyl Substitution : The dimethyl groups on the piperidine ring have been shown to improve binding affinity to neurokinin receptors, enhancing the overall pharmacological profile of the compound .

Case Study 1: Anti-Tuberculosis Screening

A study conducted on a series of sulfonamides, including derivatives of this compound, revealed significant anti-tubercular activity. Compounds were screened against Mycobacterium tuberculosis H37Ra, with some exhibiting MIC values as low as 1.5 μg/mL. These results suggest that modifications in the sulfonamide structure can lead to enhanced efficacy against tuberculosis .

Case Study 2: Neurokinin Receptor Antagonism

In another study focusing on neurokinin receptor antagonists, compounds similar to this compound were evaluated for their ability to inhibit NK1 receptor-mediated signaling pathways. Results indicated that specific structural features significantly influenced receptor binding and antagonistic activity .

Properties

IUPAC Name

N,N-dimethyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26F3N5O2S/c1-22(2)28(26,27)25-7-5-15(6-8-25)23-9-11-24(12-10-23)16-4-3-14(13-21-16)17(18,19)20/h3-4,13,15H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIIMPALPBURNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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